
4-(Fluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H7FO2. It is characterized by the presence of a fluoromethoxy group attached to a benzene ring, which in turn is bonded to an aldehyde group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethoxy)benzaldehyde typically involves the reaction of 4-fluorophenol with methanol in the presence of a base to form 4-fluoromethoxybenzene. This intermediate is then subjected to formylation using a reagent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like titanium tetrachloride (TiCl4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-(Fluoromethoxy)benzoic acid.
Reduction: 4-(Fluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Fluoromethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Fluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The fluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but with three fluorine atoms in the methoxy group.
4-Fluorobenzaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.
4-Methoxybenzaldehyde: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness: 4-(Fluoromethoxy)benzaldehyde is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H7FO2 |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
4-(fluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8-3-1-7(5-10)2-4-8/h1-5H,6H2 |
InChI Key |
AROGTOONLWKAQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


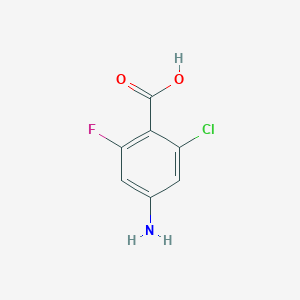
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
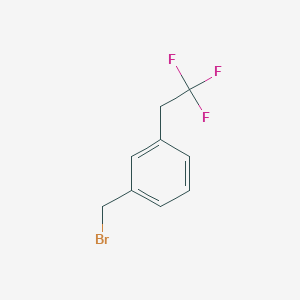
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
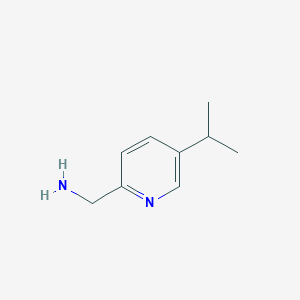

![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
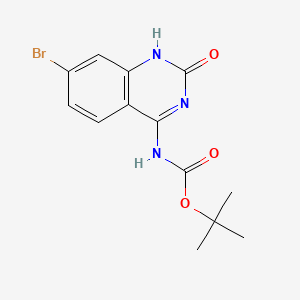
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)
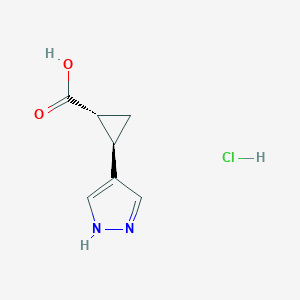
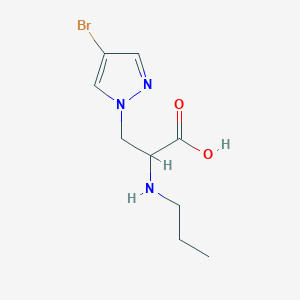
![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)
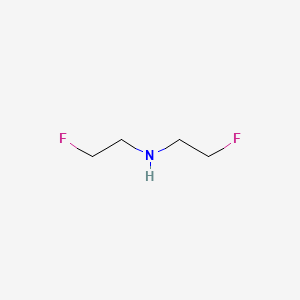
![rac-tert-butyl 2-[(1R,2S)-2-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B13511856.png)
